L-Prolinamide, 5-oxo-L-prolyl-L-lysyl-

Description

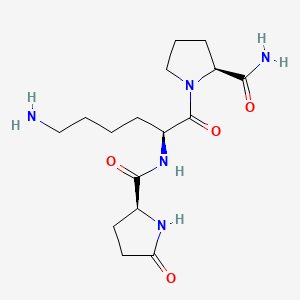

L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- is a peptide derivative featuring a prolinamide backbone modified with a 5-oxo-prolyl (pyroglutamyl) residue and an L-lysyl side chain. For instance, enzymatic amidation using immobilized Candida antarctica lipase B (CalB) has been optimized for L-prolinamide production, achieving high atom economy (86.4%) and enantiomeric purity (ee > 99%) .

The compound’s structural complexity—combining pyroglutamate, lysine, and prolinamide moieties—suggests roles in molecular recognition, such as binding to cellular receptors or enzymes. For example, similar compounds like L-prolinamide,5-oxo-L-prolyl-L-phenylanyl-4-hydroxy (isolated from Pseudomonas fluorescens) exhibit antifungal activity by targeting the 3GNU receptor in Pythium spp., with a docking score of -147.511 and strong hydrogen bonding interactions .

Properties

CAS No. |

32467-84-8 |

|---|---|

Molecular Formula |

C16H27N5O4 |

Molecular Weight |

353.42 g/mol |

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxohexan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H27N5O4/c17-8-2-1-4-11(20-15(24)10-6-7-13(22)19-10)16(25)21-9-3-5-12(21)14(18)23/h10-12H,1-9,17H2,(H2,18,23)(H,19,22)(H,20,24)/t10-,11-,12-/m0/s1 |

InChI Key |

TXOZOKVIYFOVBE-SRVKXCTJSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C2CCC(=O)N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides, which facilitate the formation of peptide bonds. The final step involves the deprotection of the amino groups to yield the desired peptide .

Industrial Production Methods

Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding the protected amino acids. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can lead to the formation of various substituted peptides .

Scientific Research Applications

L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Studied for its role in various biological processes and pathways.

Industry: Utilized in the production of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to cell wall proteins of certain pathogens, inhibiting their growth and proliferation. This interaction disrupts the normal function of the cell wall, leading to the death of the pathogen .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- and related compounds:

Key Findings :

Synthetic Efficiency: Biocatalytic methods (e.g., CalB-mediated amidation) outperform traditional chemical synthesis in atom economy (86.4% vs. 45.5%) and sustainability by avoiding halogenated solvents (e.g., dichloromethane) and hazardous waste (SO₂, HCl) . Enzymatic processes also preserve enantiomeric purity (ee > 99%), critical for pharmaceutical applications .

Biological Activity: Antifungal Activity: The phenylalanine-containing derivative (L-prolinamide,5-oxo-L-prolyl-L-phenylanyl-4-hydroxy) inhibits Pythium spp. growth by 60% via binding to the 3GNU receptor, highlighting the role of aromatic residues in target specificity . Pharmaceutical Potential: Leuprorelin acetate, a complex peptide with D-amino acids, demonstrates how structural diversity (e.g., D-tryptophyl, tyrosine) enables therapeutic applications, such as prostate cancer treatment .

Structural Determinants :

- Charge and Solubility : Prolinamide derivatives vary in charge—L-prolinamide is cationic, while N-acetyl-L-prolinamide is neutral. This impacts solubility and interaction with biological targets .

- Residue Effects : Substituting lysine (basic) with phenylalanine (hydrophobic) or threonine (polar) alters binding affinity and bioactivity. For example, lysine’s amine group may enhance receptor interaction in aqueous environments .

Industrial Scalability :

- Biocatalytic processes using immobilized CalB are scalable, with preparative-scale yields up to 117 mM product concentration. Engineered variants like CalBopt-24 T245S further enhance efficiency .

- In contrast, microbial fermentation (e.g., for Pseudomonas-derived compounds) requires optimization of extraction and purification steps, limiting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.